molecular formula C14H12ClN3O B2980487 2-(4-Chlorophenoxy)-4-(dimethylamino)-3-pyridinecarbonitrile CAS No. 478262-62-3

2-(4-Chlorophenoxy)-4-(dimethylamino)-3-pyridinecarbonitrile

Cat. No. B2980487
CAS RN: 478262-62-3
M. Wt: 273.72
InChI Key: DIKNWBKZSAJDIQ-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-4-(dimethylamino)-3-pyridinecarbonitrile (CPDP) is an organic compound with a wide range of potential applications in both scientific research and industry. CPDP is a colorless, volatile liquid with a boiling point of 81.2°C and a melting point of -25.5°C. It is a derivative of phenoxyacetic acid and is used in the synthesis of various organic compounds. CPDP is also used as a reagent in organic synthesis and as a catalyst in various reactions.

Scientific Research Applications

Photophysical and Computational Studies

4-(Dimethylamino)pyridine derivatives have been extensively studied for their unique photophysical properties. These compounds exhibit dual fluorescence, with emissions that are significantly affected by the environment's polarity. The spectral properties of these derivatives indicate potential applications in the development of fluorescent probes and sensors, which can be tailored for specific purposes by modifying the pyridine ring or the dimethylamino group. For instance, research shows that the introduction of a gold(I) coordination to 4-(dimethylamino)pyridine enhances its twisted intramolecular charge transfer (TICT) emission, suggesting potential use in organometallic fluorescence applications (López‐de‐Luzuriaga et al., 2015).

Electronic Communication in Metal Complexes

Studies on trinuclear ruthenium clusters with 4-(dimethylamino)pyridine ligands have explored the effects of bridging and ancillary ligands on electronic communication within these complexes. This research can contribute to the understanding of intramolecular electron transfer mechanisms and the design of molecular electronic devices. The findings indicate that modifying the ligands can effectively tune the electron-transfer rates, which is crucial for applications in molecular electronics and photovoltaics (Salsman et al., 2006).

Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols. This research underscores the importance of these compounds in synthetic organic chemistry, particularly in catalysis. The detailed investigation into the reaction mechanism opens up new avenues for the development of more efficient and sustainable catalytic processes (Liu et al., 2014).

Synthesis of Novel Compounds

The synthesis of new compounds using 4-(dimethylamino)pyridine derivatives as starting materials has been reported, showcasing the versatility of these compounds in medicinal chemistry and materials science. For example, novel pyridinecarbonitrile derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting the potential of these compounds in pharmaceutical development (Nikam et al., 2015).

Molecular Docking and Antimicrobial Studies

Recent studies have also focused on the design and synthesis of thiazole derivatives incorporating a pyridine moiety. Molecular docking simulations to assess potential DNA gyrase inhibitory activity and in vitro screenings for antimicrobial activities emphasize the biomedical research applications of these compounds. Such studies contribute to the discovery of new therapeutic agents and deepen our understanding of the interaction between small molecules and biological targets (Khidre & Radini, 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-4-(dimethylamino)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O/c1-18(2)13-7-8-17-14(12(13)9-16)19-11-5-3-10(15)4-6-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKNWBKZSAJDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=C1)OC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenoxy)-4-(dimethylamino)-3-pyridinecarbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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